molecular formula C26H27ClN2O4S B8420881 3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)- CAS No. 133276-69-4

3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)-

Cat. No. B8420881
CAS RN: 133276-69-4
M. Wt: 499.0 g/mol
InChI Key: KHQGMOWRIINCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)- is a useful research compound. Its molecular formula is C26H27ClN2O4S and its molecular weight is 499.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

133276-69-4

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

6-[2-[(4-chlorophenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]-6-pyridin-3-ylhexanoic acid

InChI

InChI=1S/C26H27ClN2O4S/c27-22-9-11-24(12-10-22)34(32,33)29-23-15-18-7-8-19(14-21(18)16-23)25(5-1-2-6-26(30)31)20-4-3-13-28-17-20/h3-4,7-14,17,23,25,29H,1-2,5-6,15-16H2,(H,30,31)

InChI Key

KHQGMOWRIINCEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C(CCCCC(=O)O)C3=CN=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.0 g of 6-(2-(4-chlorobenzenesulphonylamino)indan-5-yl)-6-(3-pyridyl)hex-5-enoic acid are dissolved in 50 ml of 0.3N sodium hydroxide solution and hydrogenated with 1 g of palladium/charcoal at 40° C. and 3.5 bar for 12 hours. The catalyst is then removed by suction filtering and the filtrate is adjusted to pH 4 to 5. The product precipitated is separated off and taken up in chloroform. The organic extract is washed with water, dried and evaporated down. Then the mixture is chromatographed over a silica gel column using the eluant ethylene chloride/ethyl acetate/glacial acetic acid (70:30:2). The third fraction contains the desired product.
Name
6-(2-(4-chlorobenzenesulphonylamino)indan-5-yl)-6-(3-pyridyl)hex-5-enoic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

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